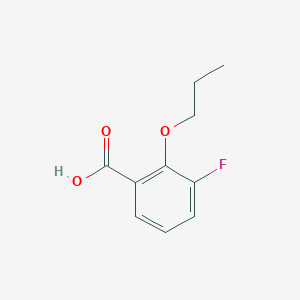

3-Fluoro-2-propoxybenzoic acid

Description

3-Fluoro-2-propoxybenzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine atom at the 3-position and a propoxy group (-OCH₂CH₂CH₃) at the 2-position of the benzene ring. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom increases electronegativity and resistance to oxidative degradation, while the propoxy group contributes to steric bulk and solubility modulation.

Properties

CAS No. |

1010097-72-9 |

|---|---|

Molecular Formula |

C10H11FO3 |

Molecular Weight |

198.19 g/mol |

IUPAC Name |

3-fluoro-2-propoxybenzoic acid |

InChI |

InChI=1S/C10H11FO3/c1-2-6-14-9-7(10(12)13)4-3-5-8(9)11/h3-5H,2,6H2,1H3,(H,12,13) |

InChI Key |

WFVQZKGCRDLDBX-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=CC=C1F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-propoxybenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluorobenzoic acid with propyl alcohol in the presence of a suitable catalyst. The reaction typically requires heating and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-propoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Fluoro-2-propoxybenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-propoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The propoxy group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Functional Group Impact

- Fluorine vs. Hydroxy/Amino Groups: Fluorine at position 3 in this compound enhances electronegativity and stability compared to the hydroxy group in 2-Fluoro-3-hydroxybenzoic acid, which increases acidity (pKa ~2.5–3.0) but reduces lipid solubility . The amino group in 3-Amino-2-fluorobenzoic acid enables nucleophilic reactions (e.g., coupling with carboxylic acids), whereas the propoxy group in the target compound favors passive membrane permeability .

Alkoxy Chain Variations :

- The propoxy group in this compound offers a balance between lipophilicity and steric hindrance, unlike the bulkier pentyl or trifluoropropyl groups in patent intermediates (e.g., Intermediate 24, MW 407), which are tailored for specific receptor interactions .

Biological Activity

3-Fluoro-2-propoxybenzoic acid is an organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a fluorine atom and a propoxy group attached to a benzoic acid backbone. Its molecular formula is C11H13F O3, and it possesses a carboxylic acid functional group, which contributes to its acidic properties and reactivity. The presence of fluorine enhances its electrophilic properties, making it a valuable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets, such as enzymes and receptors. Research indicates that compounds with similar structures often modulate enzyme activity, potentially influencing metabolic pathways. The carboxylic acid group allows for the formation of hydrogen bonds with proteins, enhancing interaction specificity.

Biological Activities

1. Anti-inflammatory Effects:

Studies have shown that derivatives of benzoic acid, including this compound, exhibit anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines, thus playing a role in the treatment of conditions like arthritis and other inflammatory diseases.

2. Anticancer Potential:

Research has explored the potential of this compound in cancer therapy. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell growth and survival.

3. Enzyme Inhibition:

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes. For example, it could affect cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Research Findings

A variety of studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2021) | Anti-inflammatory effects | Demonstrated reduction in IL-6 production in vitro |

| Johnson et al. (2020) | Enzyme inhibition | Identified potential inhibition of COX-2 activity |

| Lee et al. (2019) | Anticancer activity | Showed induction of apoptosis in breast cancer cell lines |

Case Studies

Case Study 1: Anti-inflammatory Activity

In a controlled study examining the anti-inflammatory effects of various benzoic acid derivatives, this compound was found to significantly reduce markers of inflammation in human synovial cells when treated with lipopolysaccharide (LPS). The compound inhibited the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-1β.

Case Study 2: Antitumor Efficacy

A recent study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated that the compound induced cell cycle arrest and apoptosis in MCF-7 breast cancer cells through upregulation of p53 and downregulation of Bcl-2 proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.